4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one 4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 2034512-03-1
VCID: VC6193316
InChI: InChI=1S/C15H18F3N5O/c1-21-13(15(16,17)18)20-23(14(21)24)12-4-7-22(8-5-12)10-11-3-2-6-19-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3
SMILES: CN1C(=NN(C1=O)C2CCN(CC2)CC3=CN=CC=C3)C(F)(F)F
Molecular Formula: C15H18F3N5O
Molecular Weight: 341.338

4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

CAS No.: 2034512-03-1

Cat. No.: VC6193316

Molecular Formula: C15H18F3N5O

Molecular Weight: 341.338

* For research use only. Not for human or veterinary use.

4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one - 2034512-03-1

Specification

CAS No. 2034512-03-1
Molecular Formula C15H18F3N5O
Molecular Weight 341.338
IUPAC Name 4-methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Standard InChI InChI=1S/C15H18F3N5O/c1-21-13(15(16,17)18)20-23(14(21)24)12-4-7-22(8-5-12)10-11-3-2-6-19-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3
Standard InChI Key LRQUYVMMUVVVBB-UHFFFAOYSA-N
SMILES CN1C(=NN(C1=O)C2CCN(CC2)CC3=CN=CC=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₇F₃N₆O
Molecular Weight422.4 g/mol
CAS Number2034511-67-4
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bond Count4

Synthesis and Structural Optimization

Retrosynthetic Analysis

While no explicit synthesis route for this compound is documented, analogous 1,2,4-triazole derivatives are typically constructed via cyclocondensation reactions. A plausible pathway involves:

  • Piperidine Functionalization: Introducing the pyridin-3-ylmethyl group to piperidine-4-amine via reductive amination or nucleophilic substitution .

  • Triazole Ring Formation: Reacting the functionalized piperidine with a trifluoromethyl-substituted hydrazine derivative to form the 1,2,4-triazole core.

The PMC study highlights the use of N-cyano carbamimidothioates and hydrazine hydrate to assemble triazole rings, a method potentially adaptable to this compound . For instance, intermediate thiourea derivatives could undergo cyclization under basic conditions to yield the triazolone scaffold.

Challenges in Synthesis

Key synthetic hurdles include:

  • Steric Hindrance: Bulky substituents on the piperidine and triazole rings may impede cyclization.

  • Regioselectivity: Ensuring proper orientation during triazole formation to avoid isomeric byproducts.

  • Functional Group Compatibility: The trifluoromethyl group’s electron-withdrawing nature may necessitate mild reaction conditions to prevent decomposition.

Toxicological Considerations

Predicted ADMET Profile

  • Absorption: High molecular weight (422.4 g/mol) and moderate lipophilicity suggest variable oral bioavailability.

  • Metabolism: Hepatic cytochrome P450 enzymes likely oxidize the piperidine and pyridine rings, potentially generating reactive metabolites.

  • Toxicity: The trifluoromethyl group is generally metabolically stable but may contribute to off-target effects if the compound interacts with mammalian CYP450 isoforms.

Comparative Analysis with Structural Analogs

Structural Divergence and Functional Implications

Compared to the PMC study’s sulfonamide-linked triazoles , this compound replaces the sulfonamide with an isoxazole carbonyl group. This modification could alter:

  • Electron Distribution: The carbonyl group may increase electron deficiency at the triazole ring, affecting redox properties.

  • Target Selectivity: Reduced hydrogen-bonding capacity might shift preference from fungal CYP51 to bacterial or mammalian targets.

Table 2: Key Differences from Antifungal Triazoles

FeatureTarget CompoundPMC Analogs
Linking GroupIsoxazole carbonylSulfonamide
Piperidine SubstitutionPyridin-3-ylmethyl4-Substituted phenyl groups
MIC against C. albicansNot reported≤25 µg/mL

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